



Preclinical Profile of BAY-1816032: A First-in-Class BUB1 Kinase Inhibitor

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Compound of Interest		
Compound Name:	BAY-1816032	
Cat. No.:	B10789581	Get Quote

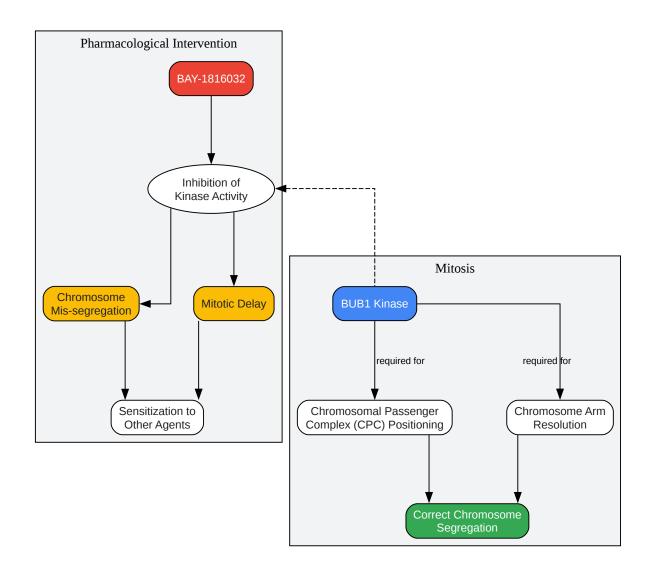
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for **BAY-1816032**, a potent and selective inhibitor of the mitotic checkpoint serine/threonine kinase BUB1 (budding uninhibited by benzimidazoles 1). The information presented herein is compiled from publicly available research, offering insights into its mechanism of action, pharmacokinetics, and anti-tumor activity, both as a monotherapy and in combination with other agents.

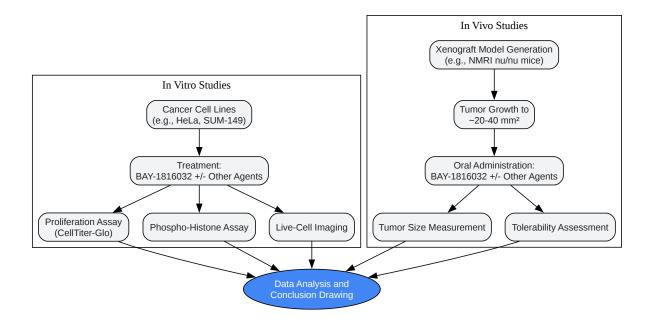
Core Mechanism of Action

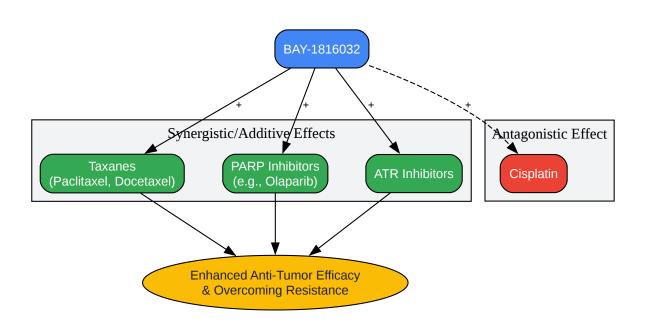
BAY-1816032 is an orally bioavailable inhibitor of the catalytic activity of BUB1 kinase.[1][2][3] The enzymatic function of BUB1 is crucial for the correct positioning of the chromosomal passenger complex and the resolution of chromosome arm attachment errors during mitosis.[2] [4][5] By inhibiting BUB1 kinase, BAY-1816032 disrupts this process, leading to chromosome mis-segregation and mitotic delay.[3][6] This interference with a critical mitotic checkpoint ultimately sensitizes cancer cells to the effects of other anti-cancer agents, particularly those that induce mitotic stress or DNA damage.[1][2][4]













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